1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)-
CAS No.: 128347-51-3
Cat. No.: VC19153497
Molecular Formula: C23H24O6
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128347-51-3 |
|---|---|
| Molecular Formula | C23H24O6 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | 1,7-bis(3-ethoxy-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
| Standard InChI | InChI=1S/C23H24O6/c1-3-28-22-13-16(7-11-20(22)26)5-9-18(24)15-19(25)10-6-17-8-12-21(27)23(14-17)29-4-2/h5-14,26-27H,3-4,15H2,1-2H3 |
| Standard InChI Key | WFBJOIOFNYPMJI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OCC)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1,7-bis(3-ethoxy-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione, reflects its bis-arylpropanoid architecture. Its molecular formula, C₂₃H₂₄O₆, corresponds to a molecular weight of 396.4 g/mol. Key structural elements include:
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Two 3-ethoxy-4-hydroxyphenyl groups: These electron-donating substituents enhance radical scavenging capacity compared to demethoxycurcumin analogs .
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Conjugated heptadienedione backbone: The α,β-unsaturated diketone system (1,6-heptadiene-3,5-dione) enables Michael addition reactions with biological nucleophiles .
The canonical SMILES representation (CCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OCC)O) and InChIKey (WFBJOIOFNYPMJI-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.
Comparative Analysis with Structural Analogs
Table 1 contrasts this compound with related curcumin derivatives:
Synthesis and Production Methods
Conventional Synthetic Routes
The synthesis typically employs aldol condensation between acetylacetone and 3-ethoxy-4-hydroxybenzaldehyde under basic catalysis. Boron trifluoride etherate or piperidine facilitates enolate formation, enabling C–C bond formation between the diketone and aromatic aldehydes. Reaction optimization studies demonstrate:
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Temperature dependence: Yields plateau at 60–70°C due to thermal decomposition of intermediates .
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Solvent effects: Ethanolic systems outperform DMF or THF by stabilizing the enolate intermediate.
Advanced Ultrasonic-Assisted Synthesis
Recent innovations utilize ultrasound irradiation (20 kHz, 300 W) to accelerate reaction kinetics:
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Time reduction: 10-minute irradiation at 30°C achieves 87.17% yield versus 6 hours conventionally .
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Mechanistic advantage: Cavitation effects enhance mass transfer and reduce activation energy for enolization .
Table 2 summarizes optimized ultrasonic synthesis parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 30°C | Maximizes enolate stability |
| Irradiation Time | 10 min | Prevents thermal degradation |
| Molar Ratio (aldehyde:diketone) | 2.2:1 | Minimizes side-product formation |
Chemical Reactivity and Reaction Mechanisms
Oxidation Pathways
The α,β-unsaturated diketone undergoes regioselective oxidation:
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Epoxidation: Peracid treatment forms diepoxide derivatives at C3–C4 and C5–C6 positions.
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Baeyer-Villiger oxidation: Ketone groups convert to lactones under acidic conditions .
Nucleophilic Additions
The Michael acceptor system reacts with biological thiols:
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Glutathione conjugation: Forms adducts at C3 and C5, modulating Nrf2/ARE signaling pathways .
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Protein sulfhydryl binding: Irreversible inhibition of IκB kinase β (IKKβ) at IC₅₀ = 11.3 μM.
Pharmacological Properties and Biological Activities
Antioxidant Mechanisms
Electron paramagnetic resonance (EPR) studies reveal superior radical quenching vs. ascorbic acid:
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DPPH scavenging: EC₅₀ = 18.7 ± 1.2 μM.
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Lipid peroxidation inhibition: 89.4% suppression in rat liver microsomes at 50 μM .
Anti-Inflammatory Activity
In LPS-stimulated RAW 264.7 macrophages:
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NO production inhibition: 72.1% at 25 μM (vs. 58.9% for curcumin) .
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COX-2 downregulation: 3.2-fold reduction in mRNA expression.
Industrial and Research Applications
Pharmaceutical Formulations
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Nanoparticulate delivery systems: PEG-PLGA nanoformulations improve oral bioavailability (AUC₀–₂₄ = 8.7 μg·h/mL vs. 1.2 μg·h/mL free drug) .
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Topical gels: 2% w/w carbopol gels show 93.4% wound closure in diabetic rat models.
Food Preservation
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